molecular formula C8H16N2O3 B2681846 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 60274-11-5

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B2681846
CAS No.: 60274-11-5
M. Wt: 188.227
InChI Key: JCEDFENUDVHGNH-UHFFFAOYSA-N
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Description

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as 2-chloroethylamine, followed by further functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols .

Scientific Research Applications

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison: 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

4-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDFENUDVHGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.4 g of succinic anhydride and then 1.5 cm3 of 2-dimethylaminoethylamine are added to 15 cm3 of dioxane. After stirring for 18 hours at room temperature, the solvent is evaporated under reduced pressure (2.7 kPa) at 20° C., to give a residue which is taken up hot in 40 cm3 of methyl ethyl ketone. After cooling, the solubilized fraction is removed. The residual gum is crystallized hot from 15 cm3 of acetone. After filtration, the solid is rinsed with a minimum of acetone and then with diethyl ether, and dried under reduced pressure (2.7 kPa) at 20° C. to give 2.03 g of N-(2-dimethylaminoethyl)succinamic acid in the form of a white solid melting at 155° C.
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1.4 g
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1.5 mL
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15 mL
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

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